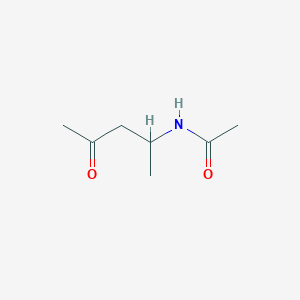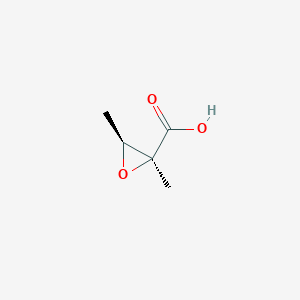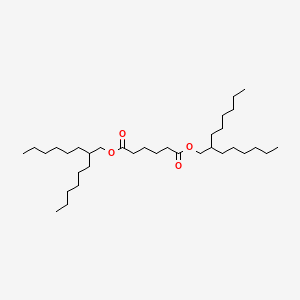
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a compound belonging to the benzothiadiazine family. This class of compounds is known for its diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties . The unique structure of 1,2,4-benzothiadiazine 1,1-dioxide derivatives allows for various functional groups to be attached, enhancing their biological activity .
Preparation Methods
Chemical Reactions Analysis
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex cyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, it may act as a potassium channel opener, influencing ion transport across cell membranes . This action can lead to various physiological effects, such as vasodilation and insulin release modulation .
Comparison with Similar Compounds
3-(Cyclobutylamino)-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide can be compared with other benzothiadiazine derivatives like chlorothiazide and hydrochlorothiazide . While these compounds share a similar core structure, the presence of the cyclobutylamino and fluorine groups in this compound imparts unique pharmacological properties . Similar compounds include:
Chlorothiazide: A diuretic used to treat hypertension.
Hydrochlorothiazide: Another diuretic with similar uses.
7-chloro-3-isopropylamino-4H-1,2,4-benzothiadiazine 1,1-dioxide: Known for its potassium channel opening properties.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its biological activity.
Properties
CAS No. |
201224-26-2 |
|---|---|
Molecular Formula |
C11H12FN3O2S |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-cyclobutyl-7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-imine |
InChI |
InChI=1S/C11H12FN3O2S/c12-7-4-5-9-10(6-7)18(16,17)15-11(14-9)13-8-2-1-3-8/h4-6,8H,1-3H2,(H2,13,14,15) |
InChI Key |
SYOLSSXYGJHFDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N=C2NC3=C(C=C(C=C3)F)S(=O)(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)


![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)



![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)


![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)

